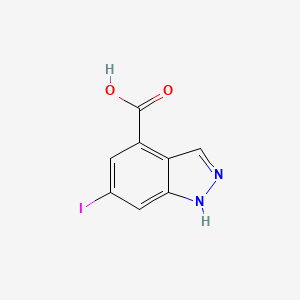

6-Iodo-1H-indazole-4-carboxylic acid

Description

Significance of Indazole Heterocycles in Contemporary Medicinal and Synthetic Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. googleapis.com The indazole nucleus is a key structural motif in a plethora of biologically active compounds, demonstrating a wide spectrum of pharmacological activities. googleapis.com These include anti-inflammatory, antimicrobial, and anticancer properties.

The versatility of the indazole scaffold stems from its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems like indole (B1671886). This allows for the fine-tuning of a molecule's pharmacological profile. The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.

In synthetic chemistry, the indazole ring system provides a robust and versatile platform for the construction of complex molecular architectures. Its aromatic nature allows for a variety of substitution reactions, enabling the introduction of diverse functional groups to modulate the properties of the resulting molecules.

The Indazole Core as a Privileged Scaffold for Bioactive Molecules and Complex Synthesis

The concept of a "privileged scaffold" is central to modern drug discovery. It refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a foundation for the development of a wide range of therapeutic agents. The indazole core is widely recognized as such a privileged scaffold.

The prevalence of the indazole moiety in numerous clinically approved drugs and investigational compounds attests to its privileged status. A notable example is Axitinib, a potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma. The synthesis of Axitinib prominently features a 6-substituted indazole intermediate, highlighting the importance of functionalization at this position. patsnap.com

The utility of the indazole core in complex synthesis is further underscored by the development of various synthetic methodologies for its construction and modification. These methods provide chemists with the tools to create diverse libraries of indazole-containing compounds for biological screening.

Positioning of 6-Iodo-1H-indazole-4-carboxylic Acid within the Indazole Research Landscape

Within the vast family of indazole derivatives, this compound occupies a strategic position as a highly functionalized building block. While not extensively studied as a bioactive molecule in its own right, its true value lies in its potential as a key intermediate in the synthesis of more elaborate and potent compounds.

The presence of three distinct functional handles on this molecule is key to its synthetic utility:

The Indazole NH: The nitrogen atom of the pyrazole ring can be alkylated or arylated to introduce further diversity.

The 6-Iodo Group: The iodine atom at the 6-position is a versatile functional group. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. This is particularly significant in the development of kinase inhibitors, where substitution at the 6-position of the indazole ring can be crucial for target engagement.

The 4-Carboxylic Acid Group: The carboxylic acid at the 4-position provides a convenient attachment point for the introduction of other molecular fragments, often through amide bond formation. This allows for the construction of larger molecules with tailored properties.

The combination of these features makes this compound a powerful tool for medicinal chemists. It provides a pre-functionalized scaffold that can be readily elaborated into a diverse array of complex molecules for evaluation as potential drug candidates. Its role is therefore not as an end product, but as a critical starting point for the synthesis of the next generation of indazole-based therapeutics.

Structure

3D Structure

Properties

Molecular Formula |

C8H5IN2O2 |

|---|---|

Molecular Weight |

288.04 g/mol |

IUPAC Name |

6-iodo-1H-indazole-4-carboxylic acid |

InChI |

InChI=1S/C8H5IN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) |

InChI Key |

QKZADHBSPYDXQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C=NN2)I |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization of 6 Iodo 1h Indazole 4 Carboxylic Acid

Reactivity Profiles of the Indazole Nucleus and its Substituents

The indazole core is a 10-π electron aromatic heterocyclic system, which imparts significant stability. nih.govresearchgate.net It exists in tautomeric forms, with the 1H-indazole tautomer being thermodynamically more stable than the 2H-indazole form. chemicalbook.combeilstein-journals.org This inherent aromaticity means the nucleus can undergo electrophilic substitution reactions such as halogenation and nitration. chemicalbook.comchim.it The reactivity of the ring is modulated by the electronic properties of its substituents.

Transformations Involving the Iodine Moiety at the C-6 Position

The carbon-iodine bond at the C-6 position is the most versatile site for introducing structural diversity through carbon-carbon and carbon-heteroatom bond-forming reactions. Iodo-substituted indazoles are valuable intermediates, primarily due to their utility in transition-metal-catalyzed cross-coupling reactions. chim.itmdpi.com

Transition-metal-catalyzed cross-coupling has become an indispensable tool in modern organic synthesis for the formation of C-C bonds. thermofisher.compharmacyjournal.org The iodine substituent at C-6 of the indazole serves as an excellent leaving group in these transformations, particularly in palladium-catalyzed reactions. nih.gov

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures or connecting alkyl/vinyl groups. It involves the reaction of the iodoindazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.govmasterorganicchemistry.com The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The Heck reaction provides a means to form new carbon-carbon bonds by coupling the iodoindazole with an alkene. masterorganicchemistry.comorganic-chemistry.org This palladium-catalyzed reaction typically proceeds via oxidative addition of the palladium catalyst to the C-I bond, followed by insertion of the alkene, and finally β-hydride elimination to give the substituted alkene product, which is often formed with high trans selectivity. organic-chemistry.orgyoutube.com

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane (B91453)/Water | 6-Aryl-1H-indazole-4-carboxylic acid |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 6-Styryl-1H-indazole-4-carboxylic acid |

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom at the C-6 position is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. While the carboxylic acid at C-4 is electron-withdrawing, its meta-relationship to the iodine atom provides limited activation. Therefore, direct displacement of the iodine by common nucleophiles is not a favored pathway. For functionalization at this site, transition-metal-catalyzed cross-coupling reactions are overwhelmingly the preferred and more efficient synthetic strategy. researchgate.netpharmacyjournal.org

Modifications at the Carboxylic Acid Functionality at the C-4 Position

The carboxylic acid group at the C-4 position is a versatile handle for derivatization through various classical transformations, including esterification, amidation, and decarboxylation.

The conversion of the carboxylic acid to esters or amides is a common and straightforward strategy for modifying the molecule's properties. These reactions fall under the general category of nucleophilic acyl substitution. youtube.com

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or activated with a coupling reagent before reaction with an alcohol.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. beilstein-journals.org Due to the low reactivity of free carboxylic acids towards amines, the reaction typically requires an activating agent or coupling reagent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or dicyclohexylcarbodiimide (B1669883) (DCC), to form a highly reactive intermediate that is readily attacked by the amine. nih.govnih.govresearchgate.net

| Reaction | Reagent(s) | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 6-iodo-1H-indazole-4-carboxylate |

| Amidation | Aniline, HATU, DIPEA | N-phenyl-6-iodo-1H-indazole-4-carboxamide |

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a useful transformation to access 6-iodo-1H-indazole. This reaction can be challenging for aromatic carboxylic acids and often requires harsh conditions, such as high temperatures. Catalytic methods for the decarboxylation of aromatic acids have been developed, sometimes utilizing transition metal catalysts. nih.gov In some instances, oxidative decarboxylation can occur as an unintended side reaction under certain acidic conditions. rsc.org The specific conditions required for the efficient decarboxylation of 6-Iodo-1H-indazole-4-carboxylic acid would need to be empirically determined, potentially drawing from protocols developed for other substituted benzoic or heterocyclic acids. nih.gov

Reduction of the Carboxylic Acid to Alcohol Derivatives

The transformation of the carboxylic acid group at the C-4 position of this compound into a primary alcohol derivative, (6-iodo-1H-indazol-4-yl)methanol, is a fundamental reduction reaction in organic synthesis. This conversion opens pathways to further functionalization of the indazole core. While direct reduction of carboxylic acids is more challenging than that of other carbonyl compounds, several effective methods are available. nih.gov

Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are commonly employed for this purpose. LiAlH₄ is a strong, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, directly to their corresponding primary alcohols. youtube.com The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. youtube.com

Another common reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂). Borane is known for its high chemoselectivity in reducing carboxylic acids in the presence of other reducible functional groups like esters or nitro groups.

A milder, two-step approach involves the in situ activation of the carboxylic acid followed by reduction. youtube.comresearchgate.net This strategy enhances the reactivity of the carbonyl group, allowing for the use of less potent reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net Activation can be achieved by converting the carboxylic acid into a more reactive intermediate, such as a mixed anhydride, an acyl chloride, or an activated ester (e.g., a hydroxybenzotriazole (B1436442) ester). youtube.comresearchgate.net For instance, the carboxylic acid can be reacted with an activating agent like 2,4,6-trichloro-1,3,5-triazine (TCT) or by forming a mixed anhydride, which is then reduced with NaBH₄. researchgate.net This method often provides better functional group tolerance and milder reaction conditions compared to direct reduction with strong hydrides. youtube.com

Catalytic hydrogenation is another viable, though less common, method for carboxylic acid reduction, typically requiring high pressures and temperatures along with specialized noble metal catalysts. nih.gov More recently, earth-abundant metal catalysts, such as those based on manganese, have been developed for the catalytic hydrosilylation of carboxylic acids to alcohols under milder conditions. nih.gov

| Reduction Method | Reagent(s) | Typical Conditions | Selectivity |

| Direct Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup | Low (reduces many functional groups) |

| Direct Hydride Reduction | Borane (BH₃·THF or BH₃·SMe₂) | Anhydrous THF | High (selective for carboxylic acids) |

| In Situ Activation & Reduction | 1. Activating Agent (e.g., TCT, HOBt) 2. Sodium Borohydride (NaBH₄) | Two steps in one pot; often at low temperature | High (depends on activation and reducing agent) |

| Catalytic Hydrosilylation | Manganese Catalyst (e.g., [MnBr(CO)₅]) + Silane (e.g., PhSiH₃) | Solvent like cyclohexane, elevated temperature | Good (tolerates halides) nih.gov |

Cyclization Reactions for the Formation of Fused Heterocycles (e.g., 1,2,4-Oxadiazoles)

The carboxylic acid functionality of this compound serves as a versatile handle for constructing fused heterocyclic ring systems. A prominent example is the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocycles recognized as important bioisosteres for amides and esters in medicinal chemistry. chim.it

The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation and subsequent cyclodehydration of a carboxylic acid derivative with an N-hydroxyamidine (amidoxime). chim.itresearchgate.net In this pathway, the this compound moiety would form the substituent at the 5-position of the resulting 1,2,4-oxadiazole (B8745197) ring.

The general synthetic procedure can be summarized in two key stages:

Activation and Acylation: The carboxylic acid is first activated to increase its electrophilicity. This is commonly achieved by converting it to an acyl chloride (using reagents like thionyl chloride or oxalyl chloride), a mixed anhydride, or by using peptide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (hydroxybenzotriazole). The activated carboxylic acid derivative then reacts with an amidoxime (B1450833) (R-C(=NOH)NH₂) to form an O-acylamidoxime intermediate. researchgate.netmdpi.com

Cyclization: The O-acylamidoxime intermediate is then induced to cyclize, typically through heating or under basic conditions, eliminating a molecule of water to form the stable 1,2,4-oxadiazole ring. mdpi.com One-pot procedures have also been developed where the activation, acylation, and cyclization occur in a single reaction vessel, often at room temperature or with microwave assistance, which can simplify the process and improve yields. nih.gov

For example, reacting this compound with an appropriate amidoxime in the presence of a coupling agent would yield a 5-(6-iodo-1H-indazol-4-yl)-3-substituted-1,2,4-oxadiazole. The substituent at the 3-position of the oxadiazole is determined by the choice of the amidoxime starting material.

| Reaction Step | Typical Reagents | Intermediate/Product |

| Carboxylic Acid Activation | SOCl₂, (COCl)₂, EDC/HOBt | Acyl chloride, Activated ester |

| Acylation of Amidoxime | Activated carboxylic acid + R-C(=NOH)NH₂ | O-acylamidoxime |

| Cyclodehydration | Heat, Base (e.g., pyridine, K₂CO₃) | 1,2,4-Oxadiazole |

N-Alkylation and N-Protection Strategies of the Indazole Nitrogen Atom

The indazole ring contains two nitrogen atoms, N-1 and N-2, both of which are potential sites for substitution. Direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 alkylated regioisomers, presenting a significant synthetic challenge. nih.govconnectjournals.com The ratio of these isomers is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the electrophile (alkylating agent). nih.govd-nb.info

N-Alkylation: Generally, N-1 substituted indazoles are the thermodynamically more stable products, while N-2 isomers are often favored under kinetic control. connectjournals.comd-nb.info Research has focused on developing regioselective alkylation protocols:

N-1 Selectivity: The use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF) has been shown to strongly favor the formation of the N-1 alkylated product. nih.govd-nb.info This selectivity is particularly pronounced for indazoles with electron-withdrawing groups at the C-3 position. nih.gov The mechanism is thought to involve the coordination of the sodium cation between the N-2 nitrogen and a nearby substituent, directing the alkylating agent to the N-1 position. nih.gov

N-2 Selectivity: Kinetically controlled conditions, such as using milder bases (e.g., K₂CO₃) or running reactions at lower temperatures, can sometimes favor the N-2 product. connectjournals.com The steric and electronic properties of substituents on the indazole ring also play a crucial role; for instance, a bulky substituent at the C-7 position can sterically hinder the N-1 position and promote N-2 alkylation. nih.gov

N-Protection: To prevent unwanted side reactions at the indazole nitrogen or to direct reactions to other parts of the molecule, the N-H group can be protected with a suitable protecting group. google.com The choice of a protecting group is critical; it must be stable to the subsequent reaction conditions and easily removable when no longer needed. google.com

A common protecting group for the indazole nitrogen is the tetrahydropyranyl (THP) group. google.com This group can be introduced by reacting the indazole with 3,4-dihydro-2H-pyran in the presence of an acid catalyst, such as methanesulfonic acid. google.com The THP group is stable under a variety of conditions, including those used for Suzuki or Heck coupling reactions, but can be readily removed under acidic conditions to regenerate the N-H bond. Other nitrogen protecting groups, such as Boc (tert-butyloxycarbonyl), may also be employed depending on the synthetic strategy. chemicalbook.com

| Strategy | Objective | Typical Reagents and Conditions | Outcome |

| N-1 Alkylation | Regioselective formation of the N-1 isomer | NaH in THF with an alkyl halide/tosylate | Predominantly N-1 substituted indazole nih.govd-nb.info |

| N-2 Alkylation | Regioselective formation of the N-2 isomer | K₂CO₃ in DMF; dependent on substrate | Often yields mixtures, but can favor N-2 under kinetic control nih.govconnectjournals.com |

| N-Protection | Masking the N-H for subsequent reactions | 3,4-Dihydro-2H-pyran, acid catalyst (for THP group) | N-1 protected indazole (e.g., 1-THP-indazole) google.com |

Medicinal Chemistry and Biological Target Engagement of 6 Iodo 1h Indazole 4 Carboxylic Acid Derivatives

The 6-Iodo-1H-indazole-4-carboxylic Acid Scaffold in Lead Compound Development

The this compound framework is a pivotal starting point in the design of targeted therapies, particularly protein kinase inhibitors. The indazole core itself is a well-established pharmacophore that mimics the purine (B94841) base of ATP, enabling it to bind to the hinge region of kinase domains. The strategic placement of the iodo group at the C-6 position and a carboxylic acid at the C-4 position offers distinct advantages for lead compound development.

The iodine atom at C-6 is a valuable synthetic handle. It allows for the introduction of a wide array of substituents through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables the exploration of the chemical space around this position to enhance potency and selectivity for the target kinase. For instance, this position has been exploited to introduce aryl or heteroaryl groups that can occupy hydrophobic pockets within the kinase active site, leading to improved inhibitory activity.

The carboxylic acid group at the C-4 position provides a key interaction point, often acting as a hydrogen bond acceptor or donor. It can also be converted into various derivatives, such as amides or esters, to modulate physicochemical properties like solubility, cell permeability, and metabolic stability. This functional group can interact with key amino acid residues, such as the catalytic lysine, or form salt bridges, further anchoring the inhibitor to the target protein. The development of novel inhibitors for targets like Aurora kinases and Fibroblast Growth Factor Receptors (FGFR) has utilized similar indazole scaffolds, highlighting the importance of this framework in generating lead compounds with therapeutic potential. nih.govacs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a clinical candidate. For derivatives of this compound, SAR studies focus on understanding how modifications at various positions of the indazole ring affect biological activity.

The substituents at the C-4 and C-6 positions play a significant role in determining the potency and selectivity of indazole-based inhibitors.

C-4 Position: The carboxylic acid at the C-4 position is a critical determinant of activity. Its ability to engage in hydrogen bonding is often essential for target binding. mdpi.com Modification of this group has been explored to fine-tune the molecule's properties. For example, converting the carboxylic acid to various amides can lead to derivatives with altered solubility and cell permeability profiles. The nature of the amine used to form the amide can introduce new interactions with the target protein, potentially increasing potency or altering the selectivity profile. In some cases, the carboxylic acid can be replaced with bioisosteres like tetrazoles, which can offer similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. researchgate.net

C-6 Position: The iodine atom at the C-6 position is primarily a synthetic handle for introducing larger, more complex substituents. SAR studies have shown that the nature of the group at C-6 is critical for activity against various kinases. For example, in the development of FGFR inhibitors, replacing the iodo group with substituted phenyl rings, such as a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group, has been shown to result in potent inhibitory activity. researchgate.net Similarly, in another study on FGFR1 inhibitors, a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold was identified as a potent inhibitor. nih.gov These bulky aromatic groups can extend into hydrophobic regions of the kinase active site, thereby enhancing binding affinity. The choice of substituents on these aromatic rings can further modulate activity and selectivity.

The C-3 position of the indazole ring is another key site for modification that significantly influences the pharmacological profile of the resulting derivatives. This position often points towards the solvent-exposed region of the kinase binding pocket, making it an ideal location for introducing substituents that can improve solubility, modulate pharmacokinetics, or provide additional interactions with the target. acs.org

In the context of FGFR inhibitors, the addition of functionality at the 3-position has been a successful strategy. For example, introducing an amine group at this position, creating a 1H-indazol-3-amine scaffold, has led to potent FGFR1 inhibitors. nih.gov Further extension from this 3-amino group with various moieties can lead to interactions with amino acid residues at the entrance of the ATP-binding pocket, enhancing potency and selectivity. acs.org The functionalization at C-3 can transform a moderately active fragment into a highly potent lead compound.

Substitution at the N-1 or N-2 position of the indazole ring can have a profound effect on the biological activity and physicochemical properties of the molecule. The hydrogen atom on the pyrazole (B372694) ring of the 1H-indazole is a hydrogen bond donor that typically interacts with the hinge region of protein kinases.

Alkylation or arylation at the N-1 position can alter the molecule's orientation in the binding site and can be used to probe for additional hydrophobic interactions. However, in many kinase inhibitors, an unsubstituted N-1 position is preferred to maintain the crucial hydrogen bond with the kinase hinge region.

Substitution at the N-2 position leads to the 2H-indazole tautomer, which has a different three-dimensional shape and electronic distribution compared to the 1H-indazole. This can lead to a completely different pharmacological profile. While 1H-indazoles are more common in kinase inhibitor design, 2H-indazoles have also been successfully developed as therapeutic agents. The choice of N-substitution is therefore a critical aspect of the design strategy for indazole-based inhibitors. nih.gov

In Vitro Biological Activity and Molecular Target Modulation (Mechanistic Research)

Derivatives of the this compound scaffold have been investigated for their ability to modulate the activity of various molecular targets, with a primary focus on protein kinases involved in cancer cell proliferation and survival.

Indazole derivatives have demonstrated inhibitory activity against a range of protein kinases. The specific substitution pattern on the indazole core determines the kinase selectivity profile. For instance, different substitution patterns can lead to selective inhibitors of Aurora kinases, FGFR, or Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govresearchgate.netresearchgate.net

In the development of Aurora kinase inhibitors, an indazole scaffold was utilized to design compounds with varying selectivity for Aurora A and Aurora B isoforms. nih.gov Computational modeling suggested that isoform selectivity could be achieved by targeting specific residues within the kinase binding pocket. nih.gov

For FGFR inhibitors, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were synthesized and evaluated. One compound from this series showed potent FGFR1 inhibition with an IC50 value of 69.1 ± 19.8 nM. researchgate.net Another study identified a compound with a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold as a potent FGFR1 inhibitor with an IC50 of 15.0 nM. nih.gov Further optimization of this scaffold led to a derivative with an FGFR1 IC50 of 2.9 nM and cellular activity (IC50) of 40.5 nM. nih.gov

The table below summarizes the in vitro kinase inhibitory activities of selected indazole derivatives, illustrating the potency that can be achieved with this scaffold.

| Compound ID | Target Kinase | IC50 (nM) |

| Indazole Derivative 1 | Aurora A | Selective |

| Indazole Derivative 2 | Aurora B | Selective |

| Indazole Derivative 3 | FGFR1 | 69.1 |

| Indazole Derivative 4 | FGFR1 | 15.0 |

| Indazole Derivative 5 | FGFR1 | 2.9 |

This table is a representative summary based on data for different indazole derivatives and is intended for illustrative purposes.

Enzyme Inhibition Studies

Beyond protein kinases, derivatives of this compound have been explored for their inhibitory effects on other classes of enzymes.

A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as dual inhibitors of IDO1 and TDO, two enzymes implicated in tumor immune evasion. guidechem.com One of the standout compounds from this series, compound 35 , exhibited potent inhibition of IDO1 with an IC50 of 0.74 μM in an enzymatic assay and 1.37 μM in a cellular assay. guidechem.com This compound also demonstrated significant TDO inhibition with an IC50 of 2.93 μM enzymatically and 7.54 μM in cells. guidechem.com These findings suggest that the 1H-indazole scaffold is a promising starting point for the development of dual IDO1/TDO inhibitors for cancer immunotherapy. guidechem.com

| Compound | Target | IC50 (Enzymatic) | IC50 (Cellular) |

| 35 | IDO1 | 0.74 µM | 1.37 µM (HeLa) |

| 35 | TDO | 2.93 µM | 7.54 µM (A172) |

Based on the available scientific literature, there is no specific information regarding the evaluation of this compound or its close derivatives as activators of glucokinase.

A novel series of indazole-based inhibitors of aldosterone (B195564) synthase (CYP11B2) has been discovered and optimized. researchgate.net One of the benchmark compounds from this series, compound 34 , demonstrated potent inhibition of CYP11B2 and high selectivity over other related steroidogenic and hepatic CYP enzymes. researchgate.net This research highlights the potential of the indazole scaffold in the development of treatments for hypertension and other conditions associated with elevated aldosterone levels. researchgate.net

Receptor Agonist and Antagonist Activities

In addition to enzyme inhibition, indazole derivatives have been shown to modulate the activity of cell surface receptors. A series of indazole-6-phenylcyclopropylcarboxylic acids were identified as selective agonists for GPR120, a G-protein coupled receptor with therapeutic potential for diabetes. Through structure-activity relationship (SAR) studies, compounds with optimized potency for GPR120 were developed. Notably, a specific (S,S)-cyclopropylcarboxylic acid motif conferred selectivity against the related GPR40 receptor. Selected compounds from this series demonstrated good oral exposure and in vivo efficacy in glucose tolerance studies, with their effects being mediated through GPR120 agonism.

G-protein Coupled Receptor (GPR) Modulation (e.g., GPR120, GPR40)

Derivatives of the indazole-6-carboxylic acid framework have been identified as potent agonists for G-protein coupled receptors, particularly GPR120 (also known as free fatty acid receptor 4, FFAR4). GPR120 is implicated in metabolic regulation and has become an attractive target for the treatment of type 2 diabetes. nih.govresearchgate.netmdpi.comresearchgate.net

Research into a series of indazole-6-phenylcyclopropylcarboxylic acids led to the identification of selective GPR120 agonists. nih.gov Through structure-activity relationship (SAR) studies, researchers optimized the potency of these compounds for GPR120. A key finding was the identification of a specific stereoisomer of the cyclopropylcarboxylic acid motif that conferred selectivity for GPR120 over the related GPR40. nih.gov Certain compounds within this series demonstrated good oral exposure. nih.gov In vivo studies in mouse models showed that the glucose-lowering effects of these agonists were dependent on the presence of GPR120, confirming their mechanism of action. nih.govresearchgate.net

| Compound | GPR120 pIC50 | GPR40 pIC50 | Reference |

|---|---|---|---|

| Compound A | 7.5 | <5.0 | nih.gov |

| Compound B | 8.1 | 5.3 | nih.gov |

| Compound 33 | 7.9 | <5.0 | nih.gov |

Estrogen Receptor (ER) Degradation

The indazole scaffold has been utilized in the development of selective estrogen receptor degraders (SERDs). SERDs are a class of therapeutic agents that not only block the estrogen receptor but also promote its degradation, offering a potential advantage in the treatment of hormone receptor-positive breast cancers, especially those that have developed resistance to other endocrine therapies. nih.gov

The development of orally bioavailable SERDs has been a significant goal in oncology research. nih.gov Indazole derivatives have been explored for this purpose, with SAR studies focusing on optimizing their ability to induce the degradation of the estrogen receptor alpha (ERα). nih.gov One study identified a 1H-indazole derivative that was a highly efficient degrader of ERα with an IC50 value of 0.7 nM. nih.gov This compound demonstrated good bioavailability across different species and showed significant activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov

| Compound | ERα Degradation IC50 (nM) | In Vivo Activity | Reference |

|---|---|---|---|

| Compound 88 | 0.7 | Active in tamoxifen-sensitive and -resistant xenograft models | nih.gov |

Glucagon (B607659) Receptor Antagonism

Indazole-based compounds have been extensively investigated as glucagon receptor antagonists. nih.govresearchgate.netresearchgate.netnih.gov The glucagon receptor plays a crucial role in glucose homeostasis, and its antagonism is a promising strategy for the management of type 2 diabetes. researchgate.netnih.govjuniperpublishers.com

A novel and potent series of glucagon receptor antagonists were developed based on an indazole and indole (B1671886) core. nih.govresearchgate.net SAR studies were concentrated on the C3 and C6 positions of the indazole ring, as well as the N-1 position. nih.gov These efforts led to the identification of multiple potent antagonists with favorable in vitro profiles and good pharmacokinetics in rats. nih.gov One particular derivative, GRA 16d, was found to be orally active in a glucagon challenge model in humanized glucagon receptor mice and significantly lowered glucose levels in obese diabetic mouse models. nih.gov

Other Biological Activities in Research Models

Anti-inflammatory Potential

The indazole nucleus is a component of known anti-inflammatory drugs such as benzydamine (B159093) and bendazac. nih.gov Research has shown that various indazole derivatives possess significant anti-inflammatory properties. nih.gov

Studies on indazole and its derivatives have demonstrated their ability to inhibit carrageenan-induced paw edema in rats in a dose- and time-dependent manner. nih.gov The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, as well as through free radical scavenging activity. nih.gov In vitro assays have confirmed that indazole derivatives can inhibit COX-2, with 5-aminoindazole (B92378) showing particularly potent activity. nih.gov

| Compound | COX-2 IC50 (μM) | Reference |

|---|---|---|

| Indazole | 23.42 | nih.gov |

| 5-aminoindazole | 12.32 | nih.gov |

| 6-nitroindazole (B21905) | 19.22 | nih.gov |

Neuroprotective Studies (e.g., Tau hyperphosphorylation inhibition)

The therapeutic potential of indazole derivatives in neurodegenerative diseases such as Alzheimer's disease has been an area of active investigation. Some 5-substituted indazole derivatives have been identified as having a multitarget profile, including the inhibition of cholinesterases and BACE1, which are key enzymes in the pathogenesis of Alzheimer's disease. nih.gov

In addition to enzymatic inhibition, certain indazole derivatives have demonstrated neuroprotective effects against amyloid-beta (Aβ)-induced cell death in human neuroblastoma cell lines. nih.gov These compounds also exhibited anti-inflammatory and antioxidant properties. nih.gov While the inhibition of tau protein aggregation is a critical therapeutic strategy for Alzheimer's disease, and various small molecules are being investigated for this purpose, specific studies focusing on the direct inhibition of Tau hyperphosphorylation by this compound derivatives are not extensively detailed in the currently reviewed literature. nih.govnih.gov However, the broader neuroprotective profile of the indazole class suggests this could be a valuable area for future research. nih.gov

Hepcidin (B1576463) Production Inhibition (Relevant to Anemia of Chronic Disease)

Hepcidin is a key regulator of iron homeostasis, and its overproduction is a major contributor to the anemia of chronic disease (ACD). nih.govnih.gov Therefore, inhibiting hepcidin production is a promising therapeutic strategy for this condition. viamedica.pl

Research has led to the discovery of indazole derivatives that can inhibit hepcidin production. While an initial indazole compound was found to lower hepcidin levels in mice when administered intraperitoneally, it lacked oral activity. Subsequent research focused on modifying this scaffold to develop an orally active inhibitor of hepcidin.

The mechanism of hepcidin inhibition by these compounds is thought to involve the modulation of signaling pathways that regulate hepcidin transcription, such as the IL-6/STAT3 pathway. nih.gov By inhibiting hepcidin, these compounds can increase iron availability for erythropoiesis, thereby ameliorating the effects of ACD.

Antispermatogenic Agent Research with Indazole Derivatives

The indazole carboxylic acid framework has served as a critical scaffold in the development of non-hormonal male contraceptive agents. Research in this area has been significantly influenced by early studies on compounds like lonidamine (B1675067), leading to the synthesis and evaluation of numerous derivatives with potent antispermatogenic properties. These agents typically function by disrupting spermatogenesis, often by targeting Sertoli cells or the intricate junctions between Sertoli cells and developing germ cells, leading to reversible infertility. nih.govnih.gov

Lonidamine and its Analogues

Lonidamine, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, was one of the first indazole derivatives identified for its potent antispermatogenic effects. nih.govmdpi.com It has been shown to transiently affect sperm development in animal models. For instance, a study in pubertal mice demonstrated that a single oral dose of lonidamine resulted in severe testicular effects within 48 hours, including a reduction in testicular sperm head concentration by approximately 50% and morphological changes in Sertoli cells. nih.gov While initially explored as a male contraceptive, lonidamine's development for this purpose was hampered by side effects, though it has found use as an anticancer therapeutic. nih.govoup.com The early findings on lonidamine spurred further research to create derivatives with a wider therapeutic window and improved specificity. nih.govacs.org

Gamendazole (B1674601): A Potent Oral Contraceptive Agent

Gamendazole, a potent indazole carboxylic acid analogue of lonidamine, emerged from these research efforts as a promising orally active antispermatogenic compound. nih.govnewdrugapprovals.org Studies in rats have demonstrated its high efficacy in inducing infertility. A single oral dose was sufficient to block spermatogenesis and achieve a high rate of contraception. oup.comnih.gov

Research into its mechanism of action identified Sertoli cells as a primary target. nih.govillinoisstate.edu Gamendazole has been found to bind to Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1, also known as HSP90BETA) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1). nih.govnewdrugapprovals.org This interaction is believed to initiate a pathway that disrupts the junctional complexes between Sertoli cells and spermatids, leading to the premature release of spermatids and subsequent infertility. nih.govillinoisstate.edu Unlike some other HSP90 inhibitors, gamendazole represents a potentially new class of selective inhibitors of HSP90AB1 and EEF1A1. nih.govnewdrugapprovals.org

Table 1: Efficacy of Gamendazole in Male Rats

| Compound | Dose (Single Oral) | Animal Model | Key Finding | Source |

|---|---|---|---|---|

| Gamendazole | 6 mg/kg | Rat | 100% infertility achieved 3-4 weeks post-administration. | newdrugapprovals.orgnih.govoup.com |

| Gamendazole | 3 mg/kg | Rat | Resulted in infertility, with 100% fertility returning in 4 out of 6 animals. | nih.gov |

Adjudin (B1665539) and Next-Generation Derivatives

Adjudin, another derivative of 1H-indazole-3-carboxylic acid, further solidified the potential of this chemical class for male contraception. nih.gov Its primary mechanism involves the targeted disruption of cell adhesion at the apical ectoplasmic specialization, a unique junction between Sertoli cells and elongating spermatids. nih.govnih.gov This action causes the premature release of immature spermatids from the seminiferous epithelium, leading to infertility without altering systemic hormone levels of testosterone, FSH, or LH. nih.govnih.gov The process is reversible, as the spermatogonial stem cells remain to repopulate the epithelium after the compound is metabolized. nih.gov

The knowledge gained from lonidamine, gamendazole, and adjudin has guided the design of new derivatives. acs.org For example, recent research has focused on modifying the core indazole structure to enhance efficacy and reversibility, leading to the development of compounds like BHD, which has shown a 100% contraceptive effect in male mice after a single oral dose. nih.govacs.org This ongoing research highlights the continued importance of the indazole carboxylic acid scaffold in the quest for a safe, effective, and reversible non-hormonal male contraceptive. acs.org

Table 2: Investigational Indazole-Based Antispermatogenic Agents

| Compound | Mechanism of Action | Primary Cellular Target | Source |

|---|---|---|---|

| Lonidamine | Disruption of spermatogenesis. | Sertoli Cells; Germ Cells. | nih.gov |

| Gamendazole | Inhibition of HSP90AB1 and EEF1A1, disrupting Sertoli-spermatid junctions. | Sertoli Cells. | nih.govnih.govillinoisstate.edu |

| Adjudin | Disruption of apical ectoplasmic specialization adhesion. | Sertoli Cell-Spermatid Junctions. | nih.govnih.gov |

| BHD | Induces apoptosis of spermatogenic cells and disrupts blood-testis barrier. | Spermatogenic Cells; Blood-Testis Barrier. | nih.govacs.org |

Table of Mentioned Compounds

| Common Name | Chemical Name |

|---|---|

| Lonidamine | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid |

| Gamendazole | 1-(2,4-Dichlorobenzyl)-N-(1-(hydroxymethyl)-2-propenyl)-1H-indazole-3-carboxamide |

| Adjudin | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide |

| BHD | Not specified in sources |

Computational Chemistry Approaches in 6 Iodo 1h Indazole 4 Carboxylic Acid Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmchemsci.com In the context of 6-Iodo-1H-indazole-4-carboxylic acid, molecular docking can be employed to understand its binding affinity and interaction patterns with various protein targets. This is particularly relevant as indazole derivatives have been investigated as inhibitors for a range of enzymes and receptors involved in diseases like cancer. nih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. For instance, docking studies on similar indazole derivatives have been used to identify crucial amino acid residues in the active site of a protein that are essential for binding. jocpr.com

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase A | -8.5 | Lys72, Glu170 | Hydrogen Bond |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| p38 MAP Kinase | -9.2 | Met109, Gly110 | Hydrogen Bond, Halogen Bond |

This table presents hypothetical molecular docking results for this compound with selected protein targets to illustrate the potential insights gained from such studies.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmchemsci.com For this compound, DFT calculations can provide valuable information about its molecular properties, such as its geometry, electronic charge distribution, and spectroscopic characteristics. researchgate.net These calculations are instrumental in understanding the molecule's reactivity and the mechanisms of its chemical reactions. acs.org

DFT can be used to calculate various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical stability and reactivity of a molecule. A smaller energy gap suggests higher reactivity. Furthermore, DFT can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the characterization of the compound. researchgate.net

| Calculated Property | Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

This table shows hypothetical DFT-calculated properties for this compound, illustrating the types of data that can be obtained.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR studies can be instrumental in designing and optimizing new derivatives with enhanced biological activity. nih.gov

A QSAR model is typically represented by a mathematical equation that correlates molecular descriptors with a specific biological endpoint, such as inhibitory concentration (IC50). These descriptors can be steric, electronic, or hydrophobic in nature. By developing a robust QSAR model, it is possible to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. semanticscholar.org

An example of a hypothetical QSAR equation for a series of this compound derivatives could be:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 0.8 * HBA + 1.2

Where LogP is the lipophilicity, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors.

| Molecular Descriptor | Definition | Contribution to Activity |

| LogP | Lipophilicity | Positive correlation |

| Molecular Weight (MW) | Size of the molecule | Negative correlation |

| Hydrogen Bond Acceptors (HBA) | Number of H-bond acceptors | Positive correlation |

This table provides an example of descriptors that could be used in a QSAR model for derivatives of this compound and their hypothetical influence on biological activity.

In Silico Screening and Lead Optimization Strategies

In silico screening, also known as virtual screening, is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Starting with a hit compound like this compound, virtual screening can be employed to find other compounds with similar structural features or predicted binding modes.

Predictive Modeling for Reactivity and Synthesis Condition Optimization

Computational chemistry can also play a significant role in optimizing the synthesis of this compound. Predictive models can be developed to understand the reactivity of different starting materials and intermediates, helping to guide the choice of synthetic routes. researchgate.net

By simulating reaction mechanisms and calculating activation energies, it is possible to predict the most favorable reaction conditions, such as temperature, solvent, and catalysts. This can lead to higher yields, fewer side products, and a more efficient and cost-effective synthesis process. For instance, computational studies can help in understanding the regioselectivity of reactions on the indazole ring, which is crucial for obtaining the desired product. patsnap.com

Future Directions and Emerging Research Avenues for 6 Iodo 1h Indazole 4 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies for Indazole-4-carboxylic Acids

The synthesis of indazole derivatives has been an area of intense focus for organic chemists. nih.gov Traditional methods often require harsh conditions or multi-step processes. Future research is steering towards the development of more efficient, cost-effective, and environmentally benign synthetic routes.

Key areas of development include:

C-H Activation/Functionalization: Modern synthetic strategies are increasingly employing transition-metal-catalyzed C-H activation to directly introduce functional groups onto the indazole core. nih.gov This approach minimizes the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. For instance, Rh(III)-promoted double C-H activation has been used to construct 1H-indazoles from aldehyde phenylhydrazones. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. Applying flow chemistry to the synthesis of indazole-4-carboxylic acids could lead to higher yields and purity while reducing reaction times and waste.

Metal-Free Reactions: To enhance the sustainability profile, research is moving towards metal-free synthetic methods. organic-chemistry.org These can involve organocatalysis or reactions promoted by non-metallic reagents, such as one-pot reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives, which are operationally simple and tolerate a broad range of functional groups. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions. This technology could be applied to develop novel cyclization and functionalization reactions for constructing the indazole ring system, offering an energy-efficient alternative to thermally driven processes.

| Synthetic Strategy | Advantages | Potential Application for Indazole-4-carboxylic Acids |

| C-H Activation | High atom economy, reduced steps | Direct carboxylation or iodination of the indazole scaffold. |

| Flow Chemistry | Improved safety, scalability, and control | High-throughput synthesis of derivative libraries. |

| Metal-Free Reactions | Lower toxicity, cost-effective, sustainable | Greener synthesis of the core indazole structure. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Novel pathways for functionalization and cyclization. |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govresearchgate.net Many current indazole-based drugs, such as Pazopanib and Niraparib, function as kinase inhibitors. nih.gov However, the chemical space occupied by derivatives of 6-Iodo-1H-indazole-4-carboxylic acid is vast, suggesting that many of their biological targets remain undiscovered.

Future research should focus on:

High-Throughput Screening: Screening extensive libraries of indazole derivatives against diverse panels of biological targets (e.g., G-protein coupled receptors, ion channels, epigenetic targets) could unveil novel therapeutic applications beyond oncology.

Phenotypic Screening: Cell-based phenotypic screening can identify compounds that induce a desired physiological effect without prior knowledge of the specific molecular target. This approach can uncover unexpected activities and novel mechanisms of action for indazole compounds.

Chemoproteomics: Advanced chemoproteomic techniques can be used to identify the direct protein targets of bioactive indazole derivatives within a complex biological system. This can help elucidate their mechanism of action and identify potential off-target effects. For instance, computational tools like the Swiss Target Prediction tool have been used to predict potential targets for indazole derivatives, which can then be validated experimentally. nih.gov

Targeting Protein-Protein Interactions: The indazole scaffold can serve as a template for designing molecules that disrupt protein-protein interactions (PPIs), which are implicated in numerous diseases but are notoriously difficult to target with small molecules.

Advanced Derivatization Strategies for Enhanced Potency, Selectivity, and Bioavailability

The therapeutic potential of a lead compound is critically dependent on its potency, target selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Advanced derivatization of the this compound core is essential for optimizing these parameters.

Emerging strategies include:

Structure-Based Drug Design (SBDD): By understanding the three-dimensional structure of the biological target, medicinal chemists can rationally design indazole derivatives that fit precisely into the binding site, thereby enhancing potency and selectivity. This approach has been successfully used to develop potent inhibitors of kinases like ERK1/2 and EGFR. nih.gov

Fragment-Based Drug Design (FBDD): FBDD involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent lead. The indazole nucleus itself can be considered a valuable fragment that can be elaborated upon to target specific enzymes or receptors. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups on the indazole ring with other groups that have similar physical or chemical properties but may lead to improved biological activity or ADME profiles. For example, the iodine atom at the 6-position could be replaced with other halogens or functional groups to modulate binding affinity and metabolic stability.

Prodrug Approaches: To overcome issues with bioavailability, derivatization can be used to create prodrugs that are inactive until they are metabolized in the body to release the active indazole compound. This is particularly useful for improving the solubility or membrane permeability of carboxylic acid-containing molecules.

Integration of Artificial Intelligence and Machine Learning in Indazole Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling rapid analysis of vast datasets and predictive modeling. nih.govmednexus.org Integrating these technologies into indazole research can significantly accelerate the development of new therapeutics.

Key applications include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, ADMET properties, and potential toxicity of novel indazole derivatives before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates and reduce the number of costly and time-consuming experiments. nih.gov

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties. bohrium.com These models can explore a vast chemical space to identify novel structures that may not be conceived through traditional medicinal chemistry approaches.

High-Throughput Virtual Screening: AI can be used to rapidly screen virtual libraries containing millions of indazole derivatives against a specific biological target, identifying potential hits much faster than physical screening methods. nih.govbohrium.com

Synthetic Route Prediction: ML models can assist chemists by predicting optimal synthetic routes for complex indazole derivatives, potentially identifying more efficient and sustainable pathways.

| AI/ML Application | Description | Impact on Indazole Research |

| Predictive Modeling | Algorithms predict activity and ADMET properties of virtual compounds. | Prioritizes synthesis of promising derivatives, reduces failures. researchgate.net |

| De Novo Design | Generative models create novel molecules with desired characteristics. | Expands chemical space and identifies innovative drug candidates. bohrium.com |

| Virtual Screening | Rapid computational screening of large compound libraries. | Accelerates hit identification for new biological targets. nih.gov |

| Synthesis Planning | Predicts optimal and sustainable chemical synthesis pathways. | Improves efficiency and reduces environmental impact of synthesis. |

Applications Beyond Traditional Medicinal Chemistry (e.g., Materials Science, Chemical Probes)

While the primary focus of indazole research has been on medicinal chemistry, the unique photophysical and chemical properties of the indazole ring system open up possibilities in other scientific domains.

Future research could explore:

Materials Science: The rigid, planar structure of the indazole ring makes it an attractive building block for novel organic materials. Indazole derivatives could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Their ability to act as ligands for metal complexes also suggests potential in the development of metal-organic frameworks (MOFs) with unique catalytic or gas storage properties. researchgate.net Furthermore, N-vinylated indazoles have potential as monomers for creating specialized polymers. acs.org

Chemical Probes and Imaging Agents: By attaching fluorescent tags or other reporter groups to the indazole scaffold, it is possible to create chemical probes for studying biological processes. These probes could be designed to bind selectively to a specific protein or enzyme, allowing researchers to visualize its location and activity within living cells.

Agrochemicals: The diverse biological activities of indazoles suggest they may also have applications in agriculture as herbicides, insecticides, or fungicides. Screening indazole libraries for agrochemical activity could lead to the development of new crop protection agents.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 6-Iodo-1H-indazole-4-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer: Synthesis typically involves direct iodination of a pre-functionalized indazole scaffold. For example, halogen exchange reactions using iodine sources (e.g., NaI/CuI) under reflux conditions in polar solvents like DMF or acetic acid have been adapted from protocols for brominated analogs . Reaction efficiency can be maximized by optimizing stoichiometry (1.1–1.5 equivalents of iodine precursor) and temperature (80–100°C). Monitoring via TLC or HPLC ensures reaction completion .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

- Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR validates substitution patterns (e.g., iodine at position 6) and carboxylic acid functionality.

- HPLC: Purity ≥97% can be achieved using C18 columns with acetonitrile/water gradients, as per pharmaceutical standards .

- Mass Spectrometry: ESI-MS confirms molecular weight (theoretical 244.04 g/mol for iodinated indazoles) .

- Melting Point Analysis: Cross-referencing with literature values (e.g., mp 165–166°C for related iodinated compounds) ensures consistency .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer: Store in sealed, moisture-free containers at room temperature, away from light. Stability studies on bromo/chloro analogs ( ) suggest decomposition risks under humid or acidic conditions. Use desiccants like silica gel and avoid prolonged exposure to >40°C .

Advanced Research Questions

Q. How can researchers address low yields during iodination of indazole precursors?

- Methodological Answer: Low yields often stem from competing side reactions (e.g., dehalogenation or oxidation). Strategies include:

- Catalytic Systems: Pd/Cu co-catalysts enhance regioselectivity in cross-coupling reactions .

- Microwave-Assisted Synthesis: Reduces reaction time and improves homogeneity (e.g., 30 minutes at 120°C) .

- Inert Atmosphere: Conduct reactions under nitrogen/argon to minimize iodine sublimation .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer: Density Functional Theory (DFT) models electron density distribution, identifying reactive sites. For example, the iodine atom’s electron-withdrawing effect activates position 4 for substitution. Software like Gaussian simulates transition states using parameters from halogen bonding studies in .

Q. How do discrepancies in reported spectral data (e.g., NMR shifts) for iodinated indazoles arise, and how can they be resolved?

- Methodological Answer: Contradictions may result from solvent polarity, pH, or impurities. Resolve by:

- Standardized Conditions: Use deuterated DMSO for NMR to match literature protocols .

- Multi-Technique Validation: Combine HSQC, COSY, and NOESY NMR to confirm assignments .

- Cross-Referencing Databases: PubChem () provides benchmark spectra for iodinated heterocycles .

Q. How does the iodine substituent at position 6 influence biological activity compared to bromo/chloro analogs?

- Methodological Answer: Iodine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets. Competitive assays (e.g., kinase inhibition) using bromo/chloro analogs (IC50 ~10–50 µM, ) suggest iodine’s polarizability may improve affinity. Radiolabeled (125I) derivatives enable tracking in pharmacokinetic studies .

Q. What advanced purification methods remove trace metal contaminants from synthesized batches?

- Methodological Answer:

- Ion-Exchange Chromatography: Removes Pd/Cu residues using chelating resins .

- Preparative HPLC: Achieves >99% purity with 0.1% TFA in mobile phases .

- ICP-MS Analysis: Quantifies metal contaminants to <10 ppm, aligning with safety guidelines .

Methodological Notes

- Data Contradiction Analysis: Always replicate literature protocols (e.g., ’s reflux conditions) and validate with orthogonal techniques (e.g., NMR + HPLC).

- Experimental Design: Prioritize DoE (Design of Experiments) for reaction optimization, varying parameters like temperature, solvent, and catalyst loading .

- Safety & Compliance: Follow hazard codes (e.g., H302, H315 in ) and institutional guidelines for handling iodinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.